molecular formula C4H10S2 B072698 1,4-Butanedithiol CAS No. 1191-08-8

1,4-Butanedithiol

Cat. No.: B072698
CAS No.: 1191-08-8
M. Wt: 122.3 g/mol
InChI Key: SMTOKHQOVJRXLK-UHFFFAOYSA-N
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Description

1,4-Butanedithiol is an organosulfur compound with the chemical formula HSCH₂CH₂CH₂CH₂SH. It is a malodorous, colorless liquid that is highly soluble in organic solvents. This compound is known for its applications in biodegradable polymers and its ability to form self-assembled monolayers on gold surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanedithiol can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobutane with sodium hydrosulfide in a polar solvent such as dimethylformamide. The reaction proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 1,4-dithiane, which is derived from the reaction of 1,4-dibromobutane with sodium sulfide. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under mild conditions.

    Alkylation: Geminal dihalides such as 1,3-dibromopropane are used in the presence of a base like sodium hydride.

    Polyaddition: Reactions are conducted with diisocyanates under controlled temperature and pressure conditions.

Major Products

    Oxidation: The major product is 1,2-dithiane.

    Alkylation: The major product is 1,3-dithiepane.

    Polyaddition: The major products are sulfur-containing polyesters and polyurethanes.

Comparison with Similar Compounds

Similar Compounds

    Dithiothreitol: Another dithiol compound with similar reducing properties.

    1,3-Propanedithiol: A shorter-chain dithiol with similar chemical reactivity.

    1,2-Ethanedithiol: A smaller dithiol used in similar applications.

Uniqueness

1,4-Butanedithiol is unique due to its longer carbon chain, which provides greater flexibility and reactivity in polymerization reactions. Its ability to form self-assembled monolayers on gold surfaces also distinguishes it from other dithiols .

Properties

IUPAC Name

butane-1,4-dithiol
Source PubChem
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InChI

InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTOKHQOVJRXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061589
Record name 1,4-Butanedithiol
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Molecular Weight

122.3 g/mol
Source PubChem
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CAS No.

1191-08-8
Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name Butane-1,4-dithiol
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Record name 1,4-BUTANEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4-Butanedithiol interact with gold surfaces?

A1: this compound forms strong sulfur-gold bonds with gold surfaces, leading to the formation of self-assembled monolayers (SAMs). The specific configuration of these SAMs depends on the crystalline plane of the gold surface. On Au(111), this compound tends to form standing-up configurations, while on Au(100) it favors lying-down configurations due to the higher stability of the bi-coordinated structure. [, , ]

Q2: Can the adsorption geometry of this compound on gold surfaces be influenced by external factors?

A2: Density Functional Theory (DFT) calculations suggest that an applied electric field can significantly impact the potential energy surface of this compound adsorbed on Au(111) and Au(100). This implies potential tunability of its diffusion properties on these surfaces by varying the external potential in an electrochemical cell. []

Q3: What role does this compound play in organic synthesis?

A3: this compound serves as a valuable reagent in organic synthesis, particularly in thiol-ene click reactions. It reacts with diacrylates, for instance, to produce biodegradable and oxidation-responsive poly(ester-thioether)s with potential applications in drug delivery systems. [, ]

Q4: Can this compound be used to modify nanoparticles?

A4: Yes, this compound can functionalize multi-walled carbon nanotubes (MWNTs) to facilitate the deposition of gold nanoparticles on their surface. This modification allows for control over nanoparticle size and distribution. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C4H10S2 and a molecular weight of 122.24 g/mol.

Q6: Does the presence of two thiol groups in this compound influence its acidity?

A6: Yes, the presence of two thiol groups leads to enhanced acidity in this compound compared to analogous monothiol species. This is attributed to the formation of an intramolecular RS−⋅HSR hydrogen bond in the thiolate anion, providing additional stabilization. [, ]

Q7: How does this compound impact the performance of polymer solar cells?

A7: this compound has been investigated as a halogen-free solvent additive in polymer solar cells. Studies show that it can improve both power conversion efficiency and thermal stability in devices based on polymers like PTB7-Th, surpassing the performance of traditional additives like 1,8-diiodooctane. [, ]

Q8: What is the thermal stability of poly(ester-thioether)s synthesized using this compound?

A8: Poly(ester-thioether)s synthesized from this compound and 1,6-hexanediol diacrylate exhibit good thermal stability up to 200 °C. []

Q9: Does this compound participate in any catalytic reactions?

A9: While not a catalyst itself, this compound can be oxidized to its corresponding disulfide by catalysts such as Indian Ocean ferromanganese nodules. The oxides of manganese, iron, calcium, magnesium, and aluminum, along with surface oxygen in the nodules, are believed to contribute to this oxidation process. [, ]

Q10: Have computational methods been employed to study this compound?

A10: DFT calculations have been extensively used to investigate the adsorption and diffusion characteristics of this compound on gold surfaces, providing insights into its binding configurations, energetics, and potential manipulation strategies. [, ]

Q11: Is this compound biodegradable?

A11: Poly(β-thioester)s synthesized using this compound are susceptible to degradation in the presence of acetic acid, NaOH solutions, and even phosphate buffers, indicating their potential biodegradability. []

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